2-chloro-N-{[1-(trifluoroacetyl)piperidin-2-yl]methyl}propanamide
Description
2-chloro-N-{[1-(trifluoroacetyl)piperidin-2-yl]methyl}propanamide is a synthetic organic compound that features a piperidine ring substituted with a trifluoroacetyl group and a propanamide moiety
Properties
IUPAC Name |
2-chloro-N-[[1-(2,2,2-trifluoroacetyl)piperidin-2-yl]methyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClF3N2O2/c1-7(12)9(18)16-6-8-4-2-3-5-17(8)10(19)11(13,14)15/h7-8H,2-6H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNXNGQGOSLSDKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1CCCCN1C(=O)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{[1-(trifluoroacetyl)piperidin-2-yl]methyl}propanamide typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the reaction of 2-chloropropanoyl chloride with 1-(trifluoroacetyl)piperidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{[1-(trifluoroacetyl)piperidin-2-yl]methyl}propanamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group in the trifluoroacetyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The piperidine ring can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF).
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Hydrogen peroxide in acetic acid.
Major Products
Substitution: Formation of N-substituted derivatives.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of N-oxides.
Scientific Research Applications
2-chloro-N-{[1-(trifluoroacetyl)piperidin-2-yl]methyl}propanamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industrial Chemistry: It serves as a building block for the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-{[1-(trifluoroacetyl)piperidin-2-yl]methyl}propanamide involves its interaction with specific molecular targets. The trifluoroacetyl group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The piperidine ring provides structural rigidity, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-{[1-(trifluoroacetyl)piperidin-2-yl]methyl}acetamide
- 2-chloro-N-{[1-(trifluoroacetyl)piperidin-2-yl]methyl}butanamide
Uniqueness
Compared to similar compounds, 2-chloro-N-{[1-(trifluoroacetyl)piperidin-2-yl]methyl}propanamide exhibits unique properties due to the specific length and branching of its alkyl chain. This structural variation can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for targeted applications in medicinal and industrial chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
